7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a pyrrolo[2,3-d]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with benzyl and morpholine substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives with different substituents, such as:
- 7-benzyl-1,3-dimethyl-6-(piperidin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- 7-benzyl-1,3-dimethyl-6-(pyrrolidin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Uniqueness
The uniqueness of 7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the morpholine group, for example, may enhance its solubility and bioavailability, making it a more effective candidate for certain applications compared to its analogs.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-6-(morpholine-4-carbonyl)pyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-21-17-15(18(25)22(2)20(21)27)12-16(19(26)23-8-10-28-11-9-23)24(17)13-14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWUVKNFGQABCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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